molecular formula C22H26N2O3S B296800 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide

Cat. No. B296800
M. Wt: 398.5 g/mol
InChI Key: JIUSEBDGEGFCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative that possesses a benzamide moiety, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. It has also been shown to modulate the expression of genes that are involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
The compound 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide in lab experiments is its potential for drug development. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide. One of the future directions is to study the compound's potential for the treatment of neurodegenerative disorders. Another future direction is to study the compound's mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide can be achieved through the reaction of 3-benzyl-4-oxo-1,3-thiazolidine-2-carboxylic acid with 3-ethoxypropylamine and 1,1'-carbonyldiimidazole. The reaction takes place in anhydrous dichloromethane at room temperature. The product obtained is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The compound 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C22H26N2O3S/c1-2-27-14-6-13-23-21(26)18-9-11-19(12-10-18)22-24(20(25)16-28-22)15-17-7-4-3-5-8-17/h3-5,7-12,22H,2,6,13-16H2,1H3,(H,23,26)

InChI Key

JIUSEBDGEGFCHS-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3

solubility

59.8 [ug/mL]

Origin of Product

United States

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